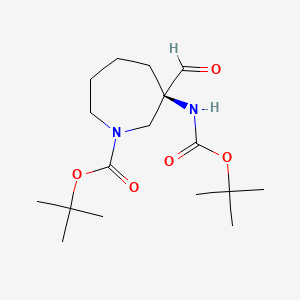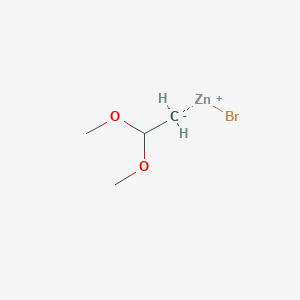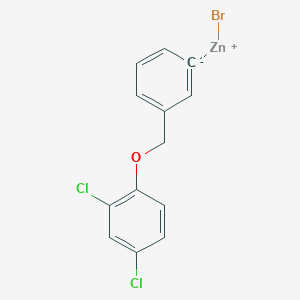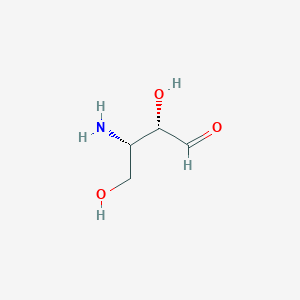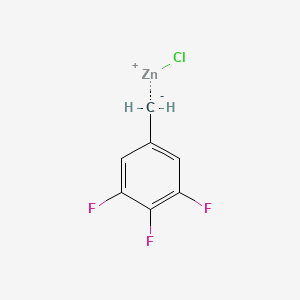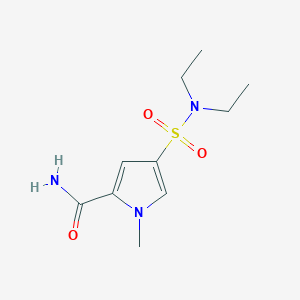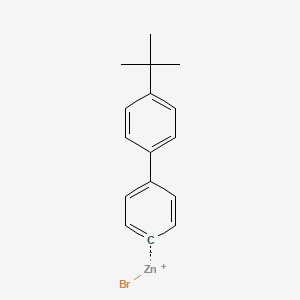
4'-t-Butyl-4-biphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-t-Butyl-4-biphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry. The compound consists of a biphenyl group substituted with a tert-butyl group and a zinc bromide moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4’-t-Butyl-4-biphenylZinc bromide typically involves the reaction of 4’-t-Butyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4’-t-Butyl-4-biphenyl+ZnBr2→4’-t-Butyl-4-biphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of 4’-t-Butyl-4-biphenylZinc bromide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4’-t-Butyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the coupling process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
4’-t-Butyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules and study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4’-t-Butyl-4-biphenylZinc bromide involves the coordination of the zinc atom with the bromide ion, which facilitates the transfer of the biphenyl group to other molecules. This coordination enhances the reactivity of the compound, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzyl bromide: Similar in structure but lacks the biphenyl group.
4-Bromo-4’-tert-butylbiphenyl: Contains a bromine atom instead of the zinc bromide moiety.
4-tert-Butylphenylzinc chloride: Similar organozinc compound with chloride instead of bromide.
Uniqueness
4’-t-Butyl-4-biphenylZinc bromide is unique due to its combination of the biphenyl group and the zinc bromide moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Propriétés
Formule moléculaire |
C16H17BrZn |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-tert-butyl-4-phenylbenzene |
InChI |
InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BQUBJBBYAXVHHN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


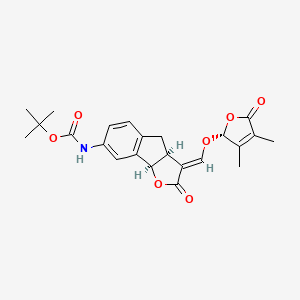
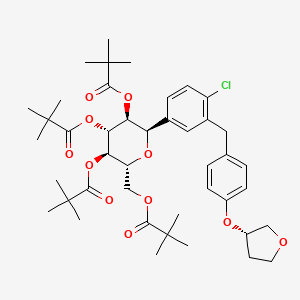
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
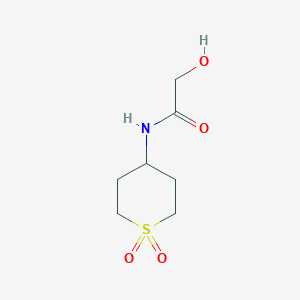
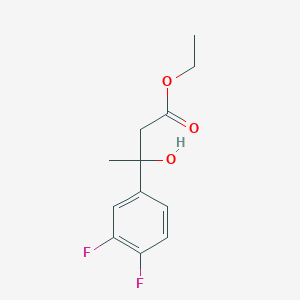
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
